3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide
Description
3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide is a complex organic compound that features an imidazole ring, a piperidine ring, and a propanamide group. The presence of these functional groups suggests that the compound may have significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O3/c1-4-5-8-23-25-15-20(26-23)17-28-11-6-7-18(16-28)9-10-24(29)27-19-12-21(30-2)14-22(13-19)31-3/h12-15,18H,4-11,16-17H2,1-3H3,(H,25,26)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCSPFZVLAZPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CCCC(C2)CCC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include butylamine, imidazole, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar structural motif.
Omeprazole: An antiulcer drug featuring an imidazole ring
Uniqueness
What sets 3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. This makes it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
